molecular formula C15H24N2O2 B4940267 N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide

N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide

Katalognummer B4940267
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: OANOQFGJUZUJEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating the activity of neurons in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Wirkmechanismus

CPP-115 selectively inhibits N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide-AT, the enzyme responsible for the breakdown of N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide in the brain. By inhibiting N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide-AT, CPP-115 increases the levels of N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide in the brain, leading to enhanced N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamideergic neurotransmission. This results in the suppression of neuronal excitability and the potential therapeutic benefits of CPP-115.
Biochemical and Physiological Effects
CPP-115 has been shown to increase the levels of N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide in the brain, leading to enhanced N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamideergic neurotransmission. This results in the suppression of neuronal excitability, reducing the risk of seizures and potentially improving cognitive function. Furthermore, CPP-115 has been shown to reduce anxiety-like behavior in preclinical models of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

CPP-115 has several advantages for use in lab experiments. It is highly selective for N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide-AT and does not affect other enzymes involved in N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide metabolism. Furthermore, CPP-115 has a long half-life, allowing for sustained inhibition of N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide-AT. However, CPP-115 has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

For research include investigating the efficacy of CPP-115 in clinical trials for epilepsy, Alzheimer's disease, and anxiety disorders. Furthermore, the potential use of CPP-115 in combination with other drugs for enhanced therapeutic effects should also be explored. Finally, further studies are needed to investigate the long-term effects of CPP-115 on N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamideergic neurotransmission and brain function.

Synthesemethoden

CPP-115 can be synthesized using a multi-step process that involves the reaction of cyclohexanone with cyclopropylamine to form N-cyclohexylcyclopropylamine. This intermediate compound is then reacted with ethyl chloroformate to yield N-cyclohexyl-1-cyclopropylcarbonylamine. The final step involves the reaction of N-cyclohexyl-1-cyclopropylcarbonylamine with ethyl acetoacetate in the presence of a base to produce CPP-115.

Wissenschaftliche Forschungsanwendungen

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that CPP-115 can enhance N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamideergic neurotransmission and reduce seizure activity in animal models of epilepsy. Furthermore, CPP-115 has been shown to improve cognitive function and reduce anxiety-like behavior in preclinical models of Alzheimer's disease and anxiety disorders, respectively.

Eigenschaften

IUPAC Name

N-cyclohexyl-1-cyclopropyl-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14-9-6-11(10-17(14)13-7-8-13)15(19)16-12-4-2-1-3-5-12/h11-13H,1-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANOQFGJUZUJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49721620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.